molecular formula C17H13N5OS B5428900 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide

Cat. No.: B5428900
M. Wt: 335.4 g/mol
InChI Key: PAKGEFSXOKPBSS-UHFFFAOYSA-N
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Description

This compound belongs to the triazinoindole class, characterized by a fused triazine-indole core. The structure includes a thioether-linked acetamide group attached to an N-phenyl substituent. Its synthesis typically involves reacting 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with halogenated acetamide derivatives under reflux conditions . Key pharmacological studies highlight its antidepressant activity, with QSAR models indicating the importance of the acetamide chain length and phenyl substituents for optimal binding to serotonin and norepinephrine transporters .

Properties

IUPAC Name

N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGEFSXOKPBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include refluxing in the presence of a suitable solvent such as methanol or dichloromethane . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Formation of the Triazinoindole Core

The triazinoindole moiety is synthesized by condensing isatin (a benzene-fused indole-2,3-dione) with thiosemicarbazide (a sulfur-containing amine) under reflux conditions. This reaction yields 2,5-dihydro-3H- triazino[5,6-b]indole-3-thione (Intermediate 1), which serves as the starting material for subsequent reactions .

Reaction Mechanism :
The reaction involves cyclization of isatin and thiosemicarbazide, likely facilitated by acidic conditions (e.g., acetic acid). The thione group (-S-) in Intermediate 1 acts as a nucleophile in later steps .

Thioether Bond Formation

Intermediate 1 reacts with chloro-N-phenylacetamide under basic conditions (e.g., triethylamine in ethanol) to form the target compound. The thiolate ion (S⁻) from Intermediate 1 displaces the chloride ion from the chloroacetamide, forming a thioether bond .

Key Reaction Conditions :

  • Reagents : Chloro-N-phenylacetamide, triethylamine (TEA), ethanol.

  • Temperature : Reflux (3 hours) .

  • Yield : Varies by substituent; typically reported as moderate .

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (S_N2) mechanism:

  • Deprotonation : The thione group (-S-) in Intermediate 1 is deprotonated by TEA to form a thiolate ion (S⁻) .

  • Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon in chloro-N-phenylacetamide, displacing the chloride ion .

  • Product Formation : The resulting compound is filtered and purified (e.g., recrystallization from ethanol/DMF) .

Intermediate 1: 2,5-Dihydro-3H- triazino[5,6-b]indole-3-thione

  • Characterization :

    • IR : Absorption for NH and SH groups (3400–3300 cm⁻¹) .

    • 1H NMR : Signals for NH and SH protons .

    • LC-MS : Confirms molecular weight .

Target Compound: 2-((5H- Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide

  • Characterization :

    • IR : Absence of NH and SH peaks, confirming thioether formation .

    • 1H NMR : Signals for aromatic protons (7.46–7.61 ppm) and thioether CH₂ groups (4.43 ppm) .

    • MS : Molecular ion peak (M⁺) at 618 m/z .

Comparison of Reaction Conditions

Parameter Primary Method Alternative Method
Nucleophile Thiolate from triazinoindoleTriazinoindole thiol
Electrophile Chloro-N-phenylacetamidetert-Butyl bromoacetate
Base Triethylamine (TEA)Triethylamine (TEA)
Solvent EthanolEthylbenzene/petroleum ether
Yield Moderate62% (for tert-butyl derivative)

Biological Activity

  • Anticancer : Inhibits cell proliferation in cancer cell lines (e.g., MCF-7, A-549) via apoptosis induction.

  • Antimicrobial : Effective against Pseudomonas aeruginosa by disrupting quorum sensing.

Structural Optimization

Substituents on the phenyl group (e.g., nitro, hydroxyl) significantly influence biological activity. For example:

  • Nitro groups at the meta-position reduce potency compared to para-substituted analogs .

  • Hydroxyl groups enhance urease inhibition (e.g., tri-hydroxy substitutions yield IC₅₀ values as low as 0.20 μM) .

Scientific Research Applications

The compound has shown promise in various biological assays, primarily due to its ability to interact with specific biological targets.

Anticancer Activity

Several studies have indicated that derivatives of triazino-indole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study : A study demonstrated the efficacy of similar compounds against breast cancer cell lines, suggesting a potential application for 2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide in cancer therapy .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazino derivatives:

  • Activity Against Bacteria and Fungi : The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Case Study : A related compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects .

Pharmacological Applications

The pharmacological profile of this compound suggests various therapeutic applications:

CNS Activity

Preliminary studies suggest that this compound may have central nervous system (CNS) effects:

  • Potential Use in Neurological Disorders : Its structure indicates potential interactions with neurotransmitter systems, which could be explored for treating disorders like depression and anxiety .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazino-indole derivatives:

  • Modifications : Alterations in substituents on the indole ring or the phenylacetamide moiety can significantly affect potency and selectivity.

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, which can inhibit cellular processes that depend on iron . This binding can lead to the induction of apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases .

Comparison with Similar Compounds

Modifications in Acyl Chain Length

Compound Name Structure Key Findings Reference
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide Acetamide (C=O) chain Exhibits moderate to strong antidepressant activity (TST model). Optimal chain length for serotonin reuptake inhibition.
3-(5H-[1,2,4]Triazino[5,6-b]indol-3-ylthio)-N-phenylpropionamide Propionamide (C=O-CH2-CH2) chain Reduced activity : Elongating the acyl group by one carbon decreases antidepressant efficacy by ~40% in TST assays.

Implications : The acetamide chain is critical for maintaining conformational flexibility and hydrogen bonding with target receptors. Propionamide derivatives suffer from steric hindrance and reduced solubility .

Substituent Variations on the Phenyl Ring

Compound Name Substituent Activity Profile Reference
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide 4-Cl Enhanced lipophilicity improves blood-brain barrier penetration but shows weaker antimicrobial activity (IZ = 12 mm vs. E. coli).
N-(5-Chloropyridin-2-yl)-2-((5H-triazinoindol-3-yl)thio)acetamide Pyridinyl Targets Gram-positive bacteria (IZ = 18 mm vs. S. aureus) due to improved π-π stacking with bacterial enzymes.

Key Insight : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce target affinity. Heterocyclic substituents (e.g., pyridine) broaden antimicrobial spectra .

Core Modifications: Triazinoindole Derivatives

Compound Name Core Structure Biological Activity Reference
1-(5H-Triazinoindol-3-yl)-3-methyl-pyrazol-5(4H)-one Pyrazolone fused to triazinoindole Antimicrobial : Active against C. albicans (MIC = 8 µg/mL). High melting point (330°C) suggests thermal stability.
Triazinoindole-benzene sulfonamide conjugates Sulfonamide-linked triazinoindole Carbonic Anhydrase Inhibition : Ki = 4.2 nM (CA IX). Potential anticancer application.
2-((5-Ethyl-triazinoindol-3-yl)thio)-N-(1,3,4-thiadiazol-2-yl)acetamide Thiadiazole substituent Anticancer : UPF1 ATPase inhibition (IC50 = 1.8 µM). Proposed as NMD pathway modulator.

Structural Impact :

  • Pyrazolone and quinoxaline derivatives prioritize antimicrobial over CNS activity due to reduced blood-brain barrier permeability .
  • Sulfonamide and thiadiazole groups redirect activity toward enzyme inhibition and cancer targets .

Biological Activity

2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its unique features include a triazino-indole moiety linked to a phenylacetamide group, which can influence its reactivity and biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C16H15N5OSC_{16}H_{15}N_5OS, with a molecular weight of approximately 365.39 g/mol. The structure includes a thioether linkage which may enhance its biological activity by affecting its interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of triazino-indole compounds, it was found that many displayed lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics against various bacterial strains.

Compound NameStructure TypeBiological Activity
This compoundTriazino-IndoleAntimicrobial
5-(4-(Dimethylamino)phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-yldisulfanyl)acetamideTriazino-IndoleAntimicrobial
N-(4-Ethoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-yldisulfanyl)acetamideTriazino-IndoleAnticancer

The compound's effectiveness against specific pathogens such as Staphylococcus aureus and Escherichia coli indicates its potential for therapeutic applications in treating infections.

2. Anticancer Activity

Preliminary studies have also indicated that this compound may possess anticancer properties. In vitro tests against various cancer cell lines showed promising results:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19Sorafenib: 9.18
MCF-75.10Doxorubicin: 40.26

These findings suggest that the compound could inhibit tumor growth effectively compared to established chemotherapeutics .

3. Antidepressant and Anticonvulsant Activities

A series of studies have evaluated the antidepressant and anticonvulsant effects of related compounds. For instance, derivatives similar to this compound were synthesized and tested for their ability to alleviate symptoms in animal models of depression and seizures. Results showed that many derivatives exhibited significant activity compared to control groups .

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors involved in disease pathways. The thioether group is thought to play a crucial role in enhancing binding affinity and specificity towards these targets.

Case Studies

Recent case studies have highlighted the effectiveness of this compound in preclinical models:

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.
  • Cancer Treatment : In xenograft models using human cancer cell lines, treatment with the compound resulted in substantial tumor regression compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step protocols involving key intermediates such as 2-chloro-N-phenylacetamides or 1,2,4-triazole derivatives. For example, a reflux reaction in toluene:water (8:2) with sodium azide (NaN₃) produces 2-azido intermediates, which are further functionalized . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1), solvent selection (ethanol for crystallization), and purification via column chromatography .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • Methodology : Structural validation employs spectroscopic techniques:

  • IR spectroscopy : Confirms presence of thioamide (C=S, ~1250–1050 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C₂₂H₁₈N₄OS, MW 386.479) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodology : Initial screens include:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Antidepressant models : Forced swim test (FST) or tail suspension test (TST) in rodents to assess immobility time reduction .
  • Anticonvulsant evaluation : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain selection, solvent polarity). Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values to compare potency across studies .
  • Structural analogs : Synthesize derivatives with controlled substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity drivers .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

  • Methodology :

  • QSAR modeling : Correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, LogP) with biological endpoints (e.g., IC₅₀ for Leishmania donovani) .
  • Molecular docking : Simulate binding to targets like monoamine oxidase (MAO) for antidepressants or fungal cytochrome P450 for antimicrobials .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. How can multi-target activity (e.g., antidepressant and antimicrobial) be systematically investigated?

  • Methodology :

  • High-throughput screening (HTS) : Test compound libraries against diverse target panels (e.g., neurotransmitter transporters, microbial enzymes) .
  • Mechanistic studies : Use gene knockout models or enzyme inhibition assays (e.g., MAO-A/B for antidepressants; β-lactamase for antimicrobials) .
  • Synergy analysis : Evaluate combinatorial effects with existing drugs (e.g., fluoxetine + 2-((5H-triazinoindol)thio)acetamide) .

Q. What experimental designs are optimal for environmental fate studies of this compound?

  • Methodology : Adopt frameworks from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic transformations : Hydrolysis/photolysis under controlled pH/UV conditions .
  • Biotic degradation : Soil microcosm assays to track metabolite formation via LC-MS .
  • Ecotoxicity : Daphnia magna or algal growth inhibition tests to assess LC₅₀/EC₅₀ values .

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